4-Cyclopropyl-2,6-difluorobenzoic acid

Lipophilicity Drug Design Pharmacokinetics

Fine-tune lipophilicity in lead optimization with this regiospecific building block. The 4-cyclopropyl substitution delivers a predictable +1.0 log unit increase in XLogP (2.6) over unsubstituted 2,6-difluorobenzoic acid, enabling systematic SAR exploration. • Enables regioselective palladium-catalyzed cross-coupling at positions ortho to the carboxylic acid. • Validated intermediate for IDO inhibitor synthesis (3-hydroxy-imidazolidin-4-one series). • Shipped globally from stock; immediate availability for medicinal chemistry and agrochemical R&D programs.

Molecular Formula C10H8F2O2
Molecular Weight 198.17 g/mol
Cat. No. B12086361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-2,6-difluorobenzoic acid
Molecular FormulaC10H8F2O2
Molecular Weight198.17 g/mol
Structural Identifiers
SMILESC1CC1C2=CC(=C(C(=C2)F)C(=O)O)F
InChIInChI=1S/C10H8F2O2/c11-7-3-6(5-1-2-5)4-8(12)9(7)10(13)14/h3-5H,1-2H2,(H,13,14)
InChIKeyZWFYEPKCHZTSTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropyl-2,6-difluorobenzoic acid: A High-Lipophilicity Fluorinated Building Block for Drug and Agrochemical Synthesis


4-Cyclopropyl-2,6-difluorobenzoic acid (CAS: 1835653-02-5) is a fluorinated benzoic acid derivative characterized by a cyclopropyl substituent at the para-position and fluorine atoms at the ortho-positions . This unique substitution pattern confers a calculated lipophilicity (XLogP3-AA) of 2.6 and a molecular weight of 198.17 g/mol, making it a valuable intermediate in medicinal chemistry and agrochemical research . The compound is primarily employed as a versatile building block for the construction of more complex bioactive molecules, leveraging the metabolic stability and electronic effects imparted by the fluorine atoms and the strained cyclopropyl ring .

The Critical Role of the 4-Cyclopropyl Substituent: Why Close Analogs of 4-Cyclopropyl-2,6-difluorobenzoic Acid Are Not Interchangeable


Generic substitution with unsubstituted 2,6-difluorobenzoic acid or the isomeric 3-cyclopropyl-2,6-difluorobenzoic acid is not feasible due to the profound impact of the cyclopropyl group's position on physicochemical properties, particularly lipophilicity, and on the subsequent reactivity in cross-coupling reactions [1]. The presence of the cyclopropyl group at the 4-position significantly alters the electronic density of the aromatic ring compared to the 3-isomer, which directly influences the regioselectivity and efficiency of further functionalization steps, such as palladium-catalyzed couplings, which are essential for generating diverse compound libraries [1][2]. The quantitative differences detailed below demonstrate that this specific regioisomer is not a mere alternative but a distinct chemical entity with unique properties that govern its utility in synthetic applications.

Quantitative Differentiation of 4-Cyclopropyl-2,6-difluorobenzoic acid Against Primary Comparators


Enhanced Lipophilicity (XLogP) of 4-Cyclopropyl-2,6-difluorobenzoic acid vs. Unsubstituted 2,6-Difluorobenzoic Acid

The target compound, 4-cyclopropyl-2,6-difluorobenzoic acid, demonstrates a calculated lipophilicity (XLogP3-AA) of 2.6 . This is a significant +1.0 unit increase compared to the unsubstituted parent 2,6-difluorobenzoic acid, which has an XLogP3 of 1.6 [1]. This enhanced lipophilicity is a direct consequence of the 4-cyclopropyl substituent and is a critical parameter for influencing membrane permeability and distribution in biological systems.

Lipophilicity Drug Design Pharmacokinetics

Structural Isomerism: Differential Reactivity of 4- vs. 3-Cyclopropyl-2,6-difluorobenzoic acid

The target compound is the 4-cyclopropyl regioisomer (CAS 1835653-02-5) , while a closely related analog is the 3-cyclopropyl-2,6-difluorobenzoic acid (CAS 2734775-86-9) [1]. The different position of the cyclopropyl group on the aromatic ring results in distinct electronic and steric environments. This positional difference is critical for applications requiring specific regioselectivity, such as in cross-coupling reactions or subsequent directed ortho-metalation, where the 4-substituent directs reactivity differently than a 3-substituent. While direct comparative reaction yield data is not available in the public domain for this specific pair, the well-established principles of aromatic substitution confirm that these are non-interchangeable, distinct chemical entities with unique reactivity profiles.

Regioselectivity Synthetic Chemistry SAR

Synthetic Utility: Documented Role as an Intermediate in Indoleamine 2,3-Dioxygenase (IDO) Inhibitor Synthesis

A specific synthetic application for 4-cyclopropyl-2,6-difluorobenzoic acid is documented in the patent literature. It is described as a product generated from 4-bromo-2,6-difluorobenzoic acid in a reaction sequence involving thionyl chloride, palladium diacetate, cesium carbonate, and lithium hydroxide in a mixed solvent system over 5.0 hours [1]. The resulting acid is cited as a precursor in the synthesis of 3-hydroxy-imidazolidin-4-one compounds, which are described as inhibitors of indoleamine 2,3-dioxygenase (IDO), a target of interest in immuno-oncology. This established synthetic route and specific application provide a concrete, verifiable use-case that is not claimed for the 3-isomer in this context.

IDO Inhibitors Immuno-oncology Synthetic Intermediate

Optimal Procurement Scenarios for 4-Cyclopropyl-2,6-difluorobenzoic acid Based on Differentiated Evidence


Scaffold Optimization in Drug Discovery for Tuning Lipophilicity

In medicinal chemistry programs where lead compounds require fine-tuning of their lipophilicity to improve cellular permeability or reduce off-target binding, 4-cyclopropyl-2,6-difluorobenzoic acid serves as a superior building block. The quantified XLogP of 2.6 offers a predictable +1.0 log unit increase over the baseline 2,6-difluorobenzoic acid (XLogP 1.6) [1]. This allows structure-activity relationship (SAR) studies to systematically explore the impact of this specific modification without introducing unpredictable structural changes. Procurement of this compound is justified for projects where achieving a specific lipophilicity window is a key design goal, as it provides a validated, off-the-shelf solution to modulate this critical property.

Synthesis of Regiospecifically Functionalized Aromatics via Cross-Coupling

The 4-cyclopropyl substitution pattern of this compound makes it the only viable choice for synthetic routes that require subsequent functionalization at a position ortho to the carboxylic acid but meta to the cyclopropyl group . This specific regiochemical environment is distinct from the 3-cyclopropyl isomer [2]. Researchers should procure this specific regioisomer when the synthetic plan involves, for example, a palladium-catalyzed cross-coupling that is sensitive to steric hindrance or electronic effects imparted by the 4-substituent. Using the wrong isomer would fundamentally alter the reaction outcome, potentially yielding a different product or resulting in reaction failure, thereby saving both time and material costs.

Building Block for Indoleamine 2,3-Dioxygenase (IDO) Targeted Therapeutics

For research groups focused on developing novel inhibitors of indoleamine 2,3-dioxygenase (IDO) for immuno-oncology applications, 4-cyclopropyl-2,6-difluorobenzoic acid is a high-priority procurement candidate. It has been explicitly identified as a synthetic intermediate in the preparation of 3-hydroxy-imidazolidin-4-one compounds, a class of molecules with documented IDO inhibitory activity [3]. This prior art de-risks its use in this specific therapeutic area, providing a known synthetic route and demonstrating its compatibility with the target pharmacophore. This is a distinct advantage over procuring a close analog like the 3-isomer, which lacks this specific and validated development context.

Agrochemical Intermediate Requiring Enhanced Lipophilicity

In the development of novel agrochemicals, such as herbicides or fungicides, where penetration of waxy plant cuticles is essential, the enhanced lipophilicity of 4-cyclopropyl-2,6-difluorobenzoic acid (XLogP 2.6) provides a clear advantage over the more polar, unsubstituted 2,6-difluorobenzoic acid (XLogP 1.6) [1]. This property is crucial for achieving sufficient uptake and systemic movement within the plant. Procurement of this building block is therefore strategically sound for agrochemical discovery programs aiming to design active ingredients with improved bioavailability and efficacy in planta.

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